(4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone
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Description
(4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone is a compound with a unique chemical structure that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Complex Properties
The compound (4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone and its variations have been extensively studied in terms of their synthesis and properties. Aslan et al. (2017) synthesized (1-amino-2-thioxo-4-p-tolyl-1,2-dihydropyrimidin-5-yl)(p-tolyl)methanone and its complexes with various transition metal ions. They characterized the structure of these compounds using multiple techniques and evaluated their antimicrobial agents against bacteria and catalytic activity in the Suzuki–Miyaura cross-coupling reaction in aqueous media (Aslan, Akkoç, Kökbudak, & Aydın, 2017).
Antimicrobial Activity
Landage, Thube, & Karale (2019) synthesized a new series of compounds, including (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone, and tested them for their antibacterial activities. These compounds have been characterized by spectral and analytical data, suggesting potential applications in antibacterial treatments (Landage, Thube, & Karale, 2019).
Spectral Characterization and Docking Studies
Shahana and Yardily (2020) synthesized novel compounds similar in structure to the compound , such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone. They used various techniques for structural characterization and employed density functional theory calculations for structural optimization. The study includes molecular docking to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Molecular Docking and Antiviral Activity
FathimaShahana and Yardily (2020) synthesized (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone and conducted molecular docking studies to understand its antiviral activity and pharmacokinetic behavior. The study provides insight into the potential of these compounds in antiviral treatments and drug design (FathimaShahana & Yardily, 2020).
properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-12-6-8-13(9-7-12)20-15(18)14(23-17(20)22)16(21)19-10-4-2-3-5-11-19/h6-9H,2-5,10-11,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLWRJDGWYETDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone |
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